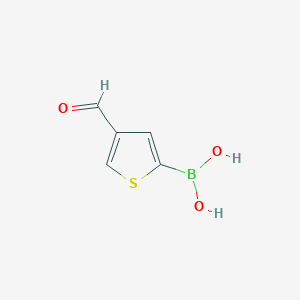

(4-Formylthiophen-2-yl)boronic acid

Descripción

The strategic placement of functional groups in (4-Formylthiophen-2-yl)boronic acid allows for a wide range of chemical modifications, rendering it a valuable intermediate in the synthesis of pharmaceuticals and materials with specific photoelectric properties. quinoline-thiophene.com

| Property | Data |

| Chemical Formula | C₅H₅BO₃S |

| Molecular Weight | 155.97 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1186026-19-6 |

| Melting Point | 150 - 155 °C |

| Solubility | Slightly soluble in water, soluble in some organic solvents |

Organoboron compounds, characterized by a carbon-boron bond, are fundamental reagents in modern organic synthesis. numberanalytics.comslideshare.net Their importance stems from their versatility, stability, and the ability to undergo a variety of chemical transformations with high selectivity. numberanalytics.comthieme.de The low toxicity of the boric acid byproducts further enhances their appeal in "green" chemistry applications. dergipark.org.trnih.gov

Key reactions involving organoboron compounds include:

Suzuki-Miyaura Cross-Coupling: A powerful method for forming carbon-carbon bonds, widely used in the synthesis of complex molecules, including pharmaceuticals. numberanalytics.comdergipark.org.tr

Hydroboration: A reaction that adds a borane (B79455) to an alkene or alkyne, creating an organoboron compound with high regioselectivity and stereoselectivity. numberanalytics.comslideshare.net

The development of organoboron chemistry has been so significant that it has been the subject of Nobel Prizes, highlighting its transformative impact on the field. dergipark.org.tr

Thiophene-based boronic acids, such as this compound, exhibit positional isomerism, where the boronic acid and other substituents can be located at different positions on the thiophene (B33073) ring. This isomerism has profound implications for the properties and reactivity of the resulting molecules. For example, the position of the boronic acid group can influence the electronic properties of the thiophene ring, affecting its reactivity in cross-coupling reactions. nih.gov

The specific arrangement of substituents in this compound, with the boronic acid at the 2-position and the formyl group at the 4-position, is crucial for its utility in synthesizing specific target molecules. Researchers often need to carefully select the correct isomer to achieve the desired outcome in their synthetic endeavors. The investigation of different isomers, such as 2-formyl-3-thiopheneboronic acid and 5-formyl-2-thienylboronic acid, allows for the fine-tuning of molecular properties for applications in materials science and medicinal chemistry. sigmaaldrich.comsigmaaldrich.com For instance, the solubility and reactivity of these isomers can vary, impacting their suitability for specific reaction conditions. researchgate.net

The formyl group (-CHO) is a highly reactive functional group that plays a pivotal role in organic synthesis. fiveable.me Its presence in this compound opens up a wide array of possible chemical transformations. The partial positive charge on the carbonyl carbon of the formyl group makes it susceptible to nucleophilic attack, a fundamental reaction in forming new carbon-carbon bonds. fiveable.me

Furthermore, the formyl group can be readily oxidized to a carboxylic acid group or reduced to an alcohol, providing pathways to a variety of other functionalized molecules. fiveable.me This versatility makes the formyl group a key component in the design of synthetic routes to complex organic structures. wikipedia.orgepfl.ch The process of introducing a formyl group into a molecule is known as formylation. wikipedia.org

Propiedades

IUPAC Name |

(4-formylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNGETCGSFWOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614306 | |

| Record name | (4-Formylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186026-19-6 | |

| Record name | (4-Formylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Formylthiophen 2 Yl Boronic Acid and Its Analogs

Modern Approaches to Arylboronic Acid Synthesis

The synthesis of arylboronic acids has evolved significantly from traditional methods, with modern approaches offering improved yields, functional group tolerance, and milder reaction conditions. Two prominent strategies in this regard are metalation-borate quenching procedures and halogen-boron exchange reactions.

Metalation-Borate Quenching Procedures

Metalation-borate quenching is a powerful and widely used method for the synthesis of arylboronic acids. This two-step process involves the initial deprotonation of an aromatic C-H bond by a strong base to form an organometallic intermediate, which is then quenched with a trialkyl borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid. The choice of the metalating agent is critical and often involves organolithium reagents.

The lithiation-borylation sequence is a prominent example of this approach. It typically involves the use of a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to deprotonate the aromatic ring. The resulting aryllithium species is then reacted with a borate ester, most commonly trimethyl borate or triisopropyl borate, at low temperatures to prevent over-addition. The reaction is completed by acidic workup to hydrolyze the boronate ester. This methodology has been successfully applied to the synthesis of a wide range of boronic esters in an iterative fashion, a strategy referred to as assembly-line synthesis bris.ac.ukmanchester.ac.uk.

For the synthesis of thiophene-based boronic acids, the regioselectivity of the lithiation step is a key consideration. The acidic protons at the C2 and C5 positions of the thiophene (B33073) ring are preferentially abstracted. Subsequent treatment of the lithiated thiophene with a formylating agent like N,N-dimethylformamide (DMF) can introduce the aldehyde functionality jcu.edu.au.

Halogen-Boron Exchange Reactions

Halogen-boron exchange reactions provide an alternative route to arylboronic acids, starting from halogenated aromatic compounds. This method is particularly useful when direct C-H metalation is not feasible or lacks regioselectivity. The process typically involves the conversion of an aryl halide to an organometallic intermediate, followed by reaction with a boron-containing electrophile.

A common approach is the lithium-halogen exchange, where an aryl bromide or iodide is treated with an organolithium reagent, such as n-BuLi or t-butyllithium (t-BuLi), at low temperatures. This generates an aryllithium species that can then be quenched with a trialkyl borate to form the boronate ester umich.edunih.gov. For instance, 3-bromo-2-methylthiophene can undergo lithium-halogen exchange with n-BuLi, and the resulting lithiated species can be treated with trimethyl borate and then pinacol (B44631) to yield the corresponding boronic ester jcu.edu.au. Similarly, deprotonation and lithium-bromine exchange in 5- or 3-bromothiophene-2-carboxylic acids with t-BuLi can form the corresponding dianion, which can be further functionalized nih.gov.

The choice of halogen is important, with iodides and bromides being more reactive than chlorides. The reaction conditions, including the solvent and temperature, must be carefully controlled to minimize side reactions.

Selective Functionalization Strategies for Thiophene Derivatives

The thiophene ring presents a unique set of challenges and opportunities for selective functionalization due to the presence of the sulfur heteroatom and the differential reactivity of its carbon positions. Regioselective boronation and directed ortho metalation are two powerful strategies to control the introduction of a boronic acid group at a specific position on the thiophene ring.

Regioselective Boronation Techniques

Regioselective boronation allows for the direct introduction of a boryl group onto the thiophene ring with high positional control. Iridium-catalyzed C-H borylation has emerged as a particularly versatile and powerful method for this purpose. This reaction utilizes an iridium catalyst, often in conjunction with a bidentate ligand, to activate C-H bonds and facilitate their reaction with a boron source, typically a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2) or pinacolborane (HBpin).

The regioselectivity of iridium-catalyzed borylation of thiophenes is influenced by both steric and electronic factors. For 2-substituted thiophenes, borylation generally occurs with excellent regioselectivity at the C5 position nih.govnih.gov. In the case of 3-substituted thiophenes, both C-H bonds adjacent to the sulfur atom are accessible for borylation. Generally, functionalization at the 5-position is favored, though the selectivity can be influenced by the nature of the substituent researchgate.netmsu.edu. For instance, the borylation of 3-cyanothiophene can yield a mixture of 2- and 5-borylated products researchgate.net.

The reaction conditions, including the choice of catalyst, ligand, and solvent, can be tuned to optimize the regioselectivity. Phosphine-supported catalysts have shown better results for electron-rich substrates compared to dipyridyl-ligated catalysts nih.govnih.gov.

| Substrate | Product(s) | Catalyst System | Regioselectivity (Major Isomer) | Reference |

| 2-Methylthiophene | 5-Boryl-2-methylthiophene | [Ir(COD)Cl]2/dtbpy | >98% at C5 | nih.govnih.gov |

| 3-Methylthiophene | 5-Boryl-3-methylthiophene and 2-Boryl-3-methylthiophene | [Ir(COD)Cl]2/dtbpy | 8.9:1 (C5:C2) | researchgate.net |

| 3-Cyanothiophene | 2-Boryl-3-cyanothiophene and 5-Boryl-3-cyanothiophene | [Ir(COD)Cl]2/dtbpy | 1:1.5 (C5:C2) | researchgate.net |

| 2,5-Dichlorothiophene | 3-Boryl-2,5-dichlorothiophene | [Ir(COD)Cl]2/dtbpy | Selective at C3/C4 | researchgate.netmsu.edu |

Directed Ortho Metalation (DOM) in Thiophene Chemistry

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including thiophenes. This method relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, which typically contains a heteroatom with lone pairs of electrons, coordinates to an organolithium base, directing the deprotonation to the adjacent ortho position scribd.comwikipedia.orguwindsor.cachem-station.com.

In thiophene chemistry, a variety of functional groups can act as DMGs, including amides, carbamates, and methoxy groups. The resulting ortho-lithiated thiophene intermediate can then be trapped with an electrophile, such as a trialkyl borate, to install a boronic acid group. This approach offers high regioselectivity that is often complementary to other methods like iridium-catalyzed borylation researchgate.netmsu.edu. For instance, while iridium-catalyzed borylation of 3-substituted thiophenes often favors the 5-position, DoM can be used to functionalize the 2-position if a suitable DMG is present at C3 researchgate.netmsu.edu.

The choice of the organolithium base and reaction conditions is crucial for the success of DoM. Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to prevent nucleophilic addition to the DMG scribd.comuwindsor.ca.

Scalable and Sustainable Synthesis Protocols

The development of scalable and sustainable synthesis protocols is a critical aspect of modern organic chemistry, aiming to reduce the environmental impact and improve the efficiency of chemical processes. For the synthesis of (4-Formylthiophen-2-yl)boronic acid and its analogs, several strategies are being explored to enhance scalability and sustainability.

One of the key advancements in scalable synthesis is the use of continuous flow chemistry. Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions with highly reactive intermediates. A continuous flow setup has been developed for organolithium chemistry, enabling the synthesis of boronic acids on a multigram scale with reaction times of less than a second organic-chemistry.orgacs.orgacs.org. This technology is particularly well-suited for the metalation-borate quenching procedures described earlier, allowing for precise control over reaction parameters and facilitating scale-up.

From a sustainability perspective, there is a growing interest in developing "green" synthetic methods that utilize environmentally benign solvents, catalysts, and reagents. For the synthesis of arylboronic acids, several green alternatives have been reported. These include the use of bio-based solvents like lactic acid for the oxidation of arylboronic acids rsc.org. Furthermore, photocatalytic methods using visible light have been developed for the hydroxylation of arylboronic acids in water, using air as a green oxidant researchgate.net. The use of heterogeneous catalysts that can be easily recovered and reused also contributes to the sustainability of the process.

| Protocol | Key Features | Advantages | Reference |

| Continuous Flow Synthesis | Utilizes microreactors for rapid mixing and precise temperature control. | High throughput, improved safety, easy scalability. | organic-chemistry.orgacs.orgacs.org |

| Bio-based Solvents | Employs solvents derived from renewable resources, such as lactic acid. | Reduced environmental impact, use of renewable feedstocks. | rsc.org |

| Photocatalysis in Water | Uses visible light and a photocatalyst for reactions in aqueous media. | Environmentally benign solvent, use of air as an oxidant. | researchgate.net |

Process Optimization for High Purity this compound

A significant challenge in the synthesis and purification of formyl-substituted arylboronic acids is the inherent reactivity of the aldehyde group, especially under basic conditions. A common side reaction is the Cannizzaro reaction, where the aldehyde undergoes disproportionation in the presence of a strong base to yield a mixture of the corresponding carboxylic acid and alcohol. This side reaction not only reduces the yield of the desired product but also introduces impurities that are often difficult to separate.

To overcome this, a patented process developed for analogous formylphenylboronic acids provides a highly effective method for purification that is directly applicable to this compound. google.comgoogle.com The core of this optimization lies in carefully controlling the pH and temperature during the purification process. The crude boronic acid is dissolved in a mild aqueous alkaline solution at a pH maintained strictly between 8 and 11. google.com This pH range is sufficient to deprotonate the boronic acid, rendering it soluble as a boronate salt, while being mild enough to prevent the Cannizzaro reaction.

The process is conducted at reduced temperatures, typically between 5 and 10°C, to further minimize the rate of any potential degradation reactions. google.com Once the boronate salt is dissolved in the aqueous phase, insoluble organic impurities can be removed by filtration. The highly pure boronic acid is then re-precipitated by the controlled addition of an acid, such as hydrochloric acid, to the chilled solution. This method consistently allows for the enhancement of purity from a crude level of approximately 95% to over 99.5%. google.com

The following table outlines the key parameters of this optimized purification process.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Purity (Crude) | ~95% | Typical purity from initial synthesis before optimization. |

| Purification Medium | Aqueous Base | Dissolves boronic acid as a soluble salt to separate from organic impurities. |

| pH Range | 8 - 11 | Optimized to ensure solubility while preventing Cannizzaro side reaction. google.com |

| Temperature | 5 - 10°C | Reduces the rate of potential side reactions involving the formyl group. google.com |

| Purification Step | Filtration of aqueous solution | Removes insoluble organic impurities. |

| Final Step | Acidification and Precipitation | Recovers the purified boronic acid as a solid. |

| Final Purity (Achieved) | ≥99.5% | Demonstrates the effectiveness of the optimized process. google.com |

Development of Efficient Large-Scale Production Routes

Transitioning the synthesis of thienylboronic acids from laboratory scale to large-scale industrial production introduces distinct challenges, the most prominent of which is the compound's stability. Thienylboronic acids are known to be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, particularly in the presence of acidic or basic aqueous media, leading to significant yield loss. acs.orgnih.gov

A key development in creating robust and scalable routes is the use of boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronate esters. acs.orgnih.gov These derivatives are bench-stable, crystalline solids that protect the boronic acid functionality. The synthesis of the MIDA ester of this compound can be achieved on a multigram scale, yielding a product that is easily purified by crystallization, thereby avoiding the need for column chromatography which is impractical for large volumes. acs.org This stable MIDA-protected intermediate can be stored for extended periods and handled without special precautions before being used in subsequent reactions, where the boronic acid is released in situ under specific conditions. acs.orgnih.gov

Furthermore, for the initial borylation step, industrial-scale synthesis often favors methods that avoid cryogenic temperatures and costly reagents. One approach is the use of Grignard reagents at ambient temperatures. google.com The synthesis can be performed as a one-pot procedure under Barbier conditions, where an aryl halide reacts with magnesium and a boron-containing substrate in an ethereal solvent. google.com To improve safety and reduce costs on an industrial scale, traditional solvents like tetrahydrofuran (THF) can be replaced with mixed-solvent systems. google.com These process modifications are critical for developing an economically viable and safe manufacturing route.

The table below compares a standard laboratory-scale synthesis with a more efficient route designed for large-scale production.

| Factor | Standard Lab-Scale Route | Efficient Large-Scale Route |

|---|---|---|

| Starting Material | 4-Bromothiophene-2-carboxaldehyde | 4-Bromothiophene-2-carboxaldehyde |

| Borylation Method | Pd-catalyzed reaction with Bis(pinacolato)diboron | Grignard reaction with trialkyl borate or borylation to form a stable MIDA ester. acs.orggoogle.com |

| Intermediate Form | Pinacol boronate ester or free boronic acid | Crystalline, bench-stable MIDA boronate ester. acs.org |

| Key Challenge | Instability of the boronic acid (protodeboronation). | Ensuring process safety and minimizing solvent costs. google.com |

| Purification | Often requires column chromatography. | Crystallization of the stable MIDA ester intermediate. acs.org |

| Suitability for Scale-Up | Poor due to instability and purification method. | High, due to the stability of the intermediate and avoidance of chromatography. |

Reactivity Profiles and Mechanistic Elucidations of 4 Formylthiophen 2 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of (4-formylthiophen-2-yl)boronic acid is a cornerstone of modern synthetic strategies. The Suzuki-Miyaura reaction, in particular, stands out for its efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling with this compound

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures and is extensively used in the synthesis of pharmaceuticals and organic electronic materials. However, the use of thienylboronic acids, such as this compound, can present unique challenges. ntnu.no A model reaction often studied is the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540). ntnu.nontnu.noresearchgate.net

The success of the Suzuki-Miyaura cross-coupling heavily relies on the design of the catalytic system, with the choice of ligand playing a pivotal role. For the coupling of thienylboronic acids, highly active catalysts are essential. ntnu.nontnu.noresearchgate.net

Bulky, electron-rich phosphine (B1218219) ligands, such as the dialkylbiaryl phosphines developed by Buchwald, have proven to be highly effective. nih.govnih.gov Among these, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are frequently employed. ntnu.nonih.gov These ligands promote the formation of the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govnih.gov

XPhos-based palladacycle precatalysts, such as XPhos Pd G1, G2, G3, and G4, are particularly noteworthy. ntnu.noresearchgate.net These precatalysts offer advantages in terms of stability and ease of handling, evolving into the active Pd(0) catalyst upon reaction with a base. nih.gov The second-generation precatalyst, XPhos Pd-G2, is known to be more reactive due to the higher acidity of its amine function. ntnu.no Studies have shown that XPhos precatalysts are highly effective for the coupling of (5-formylthiophen-2-yl)boronic acid, with the fourth-generation variant (XPhos Pd-G4) demonstrating high efficiency in constructing thiophene-substituted phenothiazines and a triarylamine dye precursor. ntnu.nontnu.noresearchgate.net

The choice of ligand can significantly impact the reaction's success, especially when dealing with challenging substrates like unactivated aryl chlorides. nih.gov The use of bulky, electron-donating phosphine ligands helps to overcome the reluctance of these substrates to undergo oxidative addition. libretexts.org

Table 1: Effect of Catalyst on the Suzuki-Miyaura Coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole

| Entry | Catalyst | Temperature (°C) | Conversion (%) |

| 1 | Pd(OAc)₂ / SPhos | 80 | 49 |

| 2 | XPhos Pd-G1 | 40 | - |

| 3 | XPhos Pd-G2 | 40 | - |

| 4 | XPhos Pd-G3 | 40 | - |

| 5 | XPhos Pd-G4 | 40 | 100 |

Data adapted from a study on the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole. researchgate.net

Fine-tuning the reaction conditions is critical for maximizing the yield and efficiency of the Suzuki-Miyaura coupling of this compound. ntnu.nontnu.noresearchgate.net Key parameters include the choice of base, the nature of the aryl halide, the reaction temperature, and the solvent system.

Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. libretexts.org The choice of base can significantly impact the reaction rate and yield. researchgate.netnih.gov Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). nih.govresearchgate.net Stronger bases are often required for less reactive aryl chlorides. libretexts.org In some cases, the combination of a strong base and a large cation has been shown to accelerate the coupling of bulky arylboronic acids. nih.gov

Aryl Halide Coupling Partner: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. libretexts.org Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more forcing conditions and specialized catalytic systems. libretexts.org The electronic nature of the aryl halide also plays a role, with electron-withdrawing groups generally increasing reactivity. libretexts.org In some instances, reversing the polarity of the coupling partners, for example, using 5-bromo-thiophene-2-carboxaldehyde and 4-methoxyphenyl (B3050149) boronic acid, can lead to high conversion rates without extensive optimization. ntnu.no

Temperature: The reaction temperature is another critical parameter. While some highly active catalytic systems can promote coupling at room temperature or slightly elevated temperatures (e.g., 40 °C), higher temperatures are often necessary, particularly for less reactive substrates. ntnu.noysu.am

Solvent Medium: The solvent system is of utmost importance, as it must ensure sufficient solubility of the boronic acid, the aryl halide, and the base. ntnu.nontnu.noresearchgate.net Biphasic solvent systems, such as a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water, are commonly used. researchgate.nethes-so.ch The water component is often essential for dissolving the inorganic base. researchgate.nethes-so.ch The ratio of the organic solvent to water can significantly influence the reaction's performance. hes-so.ch For instance, in the coupling of bromobenzene (B47551) with phenylboronic acid, a methanol (B129727)/water mixture (3:2) was found to be optimal. researchgate.net The solubility of the boronic acid can be a limiting factor, and careful selection of the solvent is necessary to avoid slow reaction rates. ntnu.noresearchgate.net

Table 2: Influence of Solvent on the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid

| Entry | Solvent | Yield (%) |

| 1 | Methanol | 78.9 |

| 2 | Ethanol (B145695) | 73.4 |

| 3 | Dioxane | 0 |

| 4 | Methanol:Water (3:2) | 96.3 |

Data adapted from a study on the influences of base and solvent in Suzuki-Miyaura coupling reactions. researchgate.net

Transmetalation: This key step involves the transfer of the organic group from the boron atom to the palladium center. illinois.edursc.org Two primary pathways have been proposed:

The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium halide complex. nih.gov

The Oxo-Palladium Pathway: The base reacts with the palladium halide complex to form a palladium hydroxo complex, which then reacts with the neutral boronic acid. nih.gov

Recent studies suggest that the dominant pathway can depend on the reaction conditions. nih.gov For reactions conducted with weak bases in aqueous solvent mixtures, evidence points towards the reaction between a palladium hydroxo complex and the boronic acid being the key step. nih.gov Low-temperature NMR spectroscopy has been instrumental in identifying pre-transmetalation intermediates, providing a clearer understanding of this crucial step. illinois.edu These studies have revealed the existence of intermediates with Pd-O-B linkages. illinois.edu

Reductive Elimination: This is the final, bond-forming step in the catalytic cycle, where the two organic groups on the palladium center couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. illinois.edu This step typically requires an empty coordination site on the palladium, and an inverse relationship with phosphine ligand concentration has been observed. illinois.edu

When coupling partners possess multiple reactive sites, regioselectivity and chemoselectivity become critical considerations. In the case of dihalo-substituted pyridines, for example, Suzuki-Miyaura coupling can occur selectively at one position over another. researchgate.net The regioselectivity is influenced by the electronic character of the C-Br bonds. researchgate.net

With substrates containing multiple functional groups, chemoselectivity is paramount. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. nih.gov However, the presence of certain functional groups can influence the reaction outcome. For instance, in the coupling of heteroaryltrifluoroborates, the position of the trifluoroborate group on the thiophene (B33073) ring did not significantly affect the coupling with 4-bromobenzonitrile. nih.gov However, a difference in yield was observed with the less reactive 4-chlorobenzonitrile, highlighting the subtle interplay of factors that govern reactivity. nih.gov

The formyl group on the this compound is an electron-withdrawing group, which can influence the electronic properties of the thiophene ring and its reactivity in the cross-coupling reaction.

Other Palladium-Mediated Coupling Processes

Beyond the Suzuki-Miyaura reaction, this compound and related organoboron compounds can participate in other palladium-catalyzed transformations. For instance, palladium-catalyzed sulfinylation of organoborons with sulfinate esters provides a route to sulfoxides. nih.gov Additionally, carbonylative Suzuki-Miyaura couplings can be employed to introduce a carbonyl group between the coupled fragments, although this can sometimes be challenging and may require slow addition of the boronic acid to suppress direct coupling. uit.no

Decarboxylative Cross-Coupling Variants

A thorough review of the scientific literature reveals a notable absence of specific examples of this compound being utilized in decarboxylative cross-coupling reactions. This class of reactions typically involves the coupling of an organoboronic acid with a carboxylic acid, where the carboxylic acid partner undergoes decarboxylation to form a new carbon-carbon bond. While decarboxylative couplings have become a powerful tool in organic synthesis for forging C(sp²)–C(sp³) and other carbon-carbon bonds, their application with this compound has not been documented in available research.

In general, such reactions are catalyzed by transition metals like palladium or nickel and often proceed via a radical pathway. The process offers an advantage by using readily available and stable carboxylic acids as coupling partners. The lack of reported examples for this compound may be attributable to various factors, including potential competing side reactions involving the formyl group or the thiophene ring under the required catalytic conditions. Further research would be necessary to explore the feasibility and potential of this specific transformation.

Nickel-Catalyzed Reactions Involving this compound

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium-based systems for a variety of cross-coupling reactions. The reactivity of this compound in this context is of particular interest for the construction of complex molecular architectures.

Arylative Cyclizations

While direct examples of nickel-catalyzed arylative cyclizations involving this compound are not prominent in the literature, a study on the nickel-catalyzed cascade borrowing hydrogen cyclization for the enantioselective synthesis of spirocycles provides insight through the use of a constitutional isomer, (5-Formylthiophen-3-yl)boronic acid. In this work by Kong and coworkers, 1,6-enynes were reacted with various 2-formylarylboronic acids to construct spiroindanones.

The reaction with (5-Formylthiophen-3-yl)boronic acid was reported to proceed with a low yield of 42% and a moderate enantiomeric excess of 64%. researchgate.net This suggests that while the formyl-substituted thiopheneboronic acid scaffold can participate in such nickel-catalyzed transformations, challenges related to efficiency and stereoselectivity may be encountered. The electron-rich nature of the thiophene ring and the presence of the formyl group likely influence the catalytic cycle, potentially affecting the rates of oxidative addition, transmetalation, or reductive elimination steps.

| Boronic Acid | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (5-Formylthiophen-3-yl)boronic acid | Spiroindanone derivative | 42 | 64 |

Intrinsic Reactivity of the Boronic Acid Moiety

The utility of any boronic acid in cross-coupling reactions is intrinsically linked to the stability of the carbon-boron bond under the reaction conditions. A common and often undesired side reaction is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This process can be promoted by acidic or basic conditions.

Protodeboronation Pathways and Control Strategies

Understanding the mechanisms of protodeboronation is crucial for optimizing reaction conditions to favor the desired cross-coupling pathway. For thiophene-based boronic acids, the electronic nature of the heterocycle and the presence of substituents play a significant role in their susceptibility to this decomposition pathway.

The protodeboronation of this compound (often named 5-formyl-2-thiopheneboronic acid) has been observed to occur readily in the presence of acid. In a study aimed at a Knoevenagel condensation with cyanoacetic acid, the expected product was not formed; instead, the protodeboronated product, 2-thiophenecarboxaldehyde, was isolated in 71% yield. rsc.org This observation prompted a more detailed investigation into the acid-promoted, metal-free protodeboronation of various arylboronic acids.

The proposed mechanism for the acid-catalyzed protodeboronation of arylboronic acids, including the formyl-thiophene derivative, involves an intermolecular metathesis via a four-membered ring transition state with acetic acid. rsc.org This process is facilitated by the acidic medium and does not require a metal catalyst. The reaction conditions for the protodeboronation of 5-formyl-2-thiopheneboronic acid are summarized below.

| Reactant | Reagent/Solvent | Product | Yield (%) |

|---|---|---|---|

| 5-Formyl-2-thiopheneboronic acid | Cyanoacetic acid / Acetic acid | 2-Thiophenecarboxaldehyde | 71 |

Under the basic conditions frequently employed in Suzuki-Miyaura cross-coupling reactions, this compound is also susceptible to protodeboronation. Thienylboronic acids, in general, are reported to undergo rapid protodeboronation at a pH greater than 10, which is typical for many Suzuki coupling protocols. researchgate.net

A systematic study on the Suzuki-Miyaura coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole highlighted the competition between the desired cross-coupling and protodeboronation. ntnu.no The extent of this side reaction is highly dependent on the choice of base, catalyst, and solvent. The key to successful coupling is often the use of a highly active catalyst that can promote the cross-coupling reaction at a rate significantly faster than that of protodeboronation. The study found that XPhos-based palladium precatalysts were particularly effective in minimizing this undesired pathway. The propensity for protodeboronation under basic conditions is a critical consideration when designing synthetic routes utilizing this building block, necessitating careful optimization of reaction parameters to maximize the yield of the desired cross-coupled product. ntnu.no

Strategies for Minimizing Protodeboronation in Synthetic Applications

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in processes utilizing boronic acids, such as the Suzuki-Miyaura coupling. wikipedia.org The susceptibility of a given boronic acid to protodeboronation is highly dependent on factors like the organic substituent and the reaction conditions. wikipedia.org

Several strategies can be employed to minimize protodeboronation. The reaction pH is a critical factor, as protodeboronation rates are often highest at high pH due to the formation of more reactive arylboronate anions. ed.ac.uk For some boronic acids, the rate of protodeboronation reaches a maximum when the pH equals the pKa of the boronic acid, suggesting that the reaction is catalyzed by the boronic acid itself. nih.gov Therefore, careful control of pH, avoiding conditions where the concentration of the reactive boronate species is maximized, can be an effective strategy. In some cases, the addition of an acid or a base can decrease the rate of protodeboronation by shifting the equilibrium away from the most reactive species. wikipedia.org

For highly electron-deficient arylboronic acids, which are particularly prone to protodeboronation, adding a stabilizing agent like trifluoroacetic acid to stock solutions can prevent significant decomposition before use. acs.org Another approach involves the conversion of the boronic acid to a more stable derivative, such as a boronic ester. ed.ac.uk However, it is important to note that esterification does not universally guarantee increased stability, and the choice of the diol used for esterification is crucial. ed.ac.ukacs.org While pinacol (B44631) esters are commonly used and often provide enhanced stability, some cyclic esters, particularly those forming six-membered rings, can actually undergo protodeboronation faster than the parent boronic acid. nih.govacs.org

The use of anhydrous conditions for reactions like the Suzuki-Miyaura coupling can also be a successful strategy, as it can enable the direct transmetalation of boronic esters without prior hydrolysis, thus bypassing a potential pathway for protodeboronation. ed.ac.uk

Table 1: Factors Influencing Protodeboronation and Strategies for Mitigation

| Factor | Influence on Protodeboronation | Mitigation Strategy |

| pH | Can significantly increase the rate, especially when pH ≈ pKa or at high pH. ed.ac.uknih.gov | Careful control of pH to avoid optimal conditions for the reaction. wikipedia.org |

| Boronic Acid/Ester Structure | Electron-deficient arylboronic acids and certain boronic esters are more susceptible. acs.orgacs.org | Use of more stable derivatives like pinacol esters; addition of stabilizing agents. ed.ac.ukacs.org |

| Reaction Conditions | Aqueous conditions can facilitate protodeboronation. ed.ac.uk | Use of anhydrous conditions to promote direct transmetalation of esters. ed.ac.uk |

Oxidative Transformations of the Boronic Acid Group

The boronic acid group of this compound can be converted to a hydroxyl group, a transformation known as hydroxylation. This oxidative process provides a valuable route for the synthesis of phenols and their derivatives from readily available arylboronic acids. rsc.org A variety of oxidizing agents and reaction conditions have been developed for this purpose.

Common oxidants for the hydroxylation of arylboronic acids include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (MCPBA), and sodium perborate (B1237305) (SPB). rsc.orgorganic-chemistry.orgarkat-usa.org Catalyst-free methods using these reagents have been reported, often proceeding under mild conditions and with high efficiency. rsc.orgarkat-usa.org For instance, the use of MCPBA in an aqueous ethanol solution at room temperature can lead to excellent yields of phenols from various arylboronic acids, with the reaction tolerating a range of functional groups. organic-chemistry.org Isotopic labeling studies with MCPBA have shown that the oxygen atom in the resulting phenol (B47542) originates from the oxidizing agent, not from water. organic-chemistry.org

Similarly, sodium perborate has been utilized as a green oxidizing agent for the ipso-hydroxylation of arylboronic acids, with reactions proceeding rapidly in water or even under solvent-free conditions. rsc.org Hydrogen peroxide has also been employed as a green oxidant, capable of converting arylboronic acids to phenols in very short reaction times, sometimes within a minute, especially in the presence of a co-solvent like ethanol. arkat-usa.org

The proposed mechanism for these hydroxylations generally involves the reaction of the arylboronic acid with the oxidant to form an intermediate, which then rearranges and undergoes hydrolysis to yield the phenol. organic-chemistry.orgarkat-usa.org In some cases, the reaction is believed to proceed through a nucleophilic attack mechanism. rsc.org

N-oxides have also been shown to be effective reagents for the rapid transformation of aryl- and heteroarylboronic acids to phenols at ambient temperature without the need for a base. nih.gov This method is particularly noteworthy for its compatibility with heteroarylboronic acids, which can be challenging substrates for other hydroxylation methods. nih.gov

Table 2: Comparison of Reagents for the Hydroxylation of Arylboronic Acids

| Reagent | Typical Conditions | Advantages |

| m-Chloroperbenzoic Acid (MCPBA) | Water-ethanol (1:2), room temperature. organic-chemistry.org | Mild, efficient, tolerates various functional groups. organic-chemistry.org |

| Sodium Perborate (SPB) | Water or solvent-free, room temperature. rsc.org | Green oxidant, rapid reaction. rsc.org |

| Hydrogen Peroxide (H₂O₂) | Room temperature, often with a co-solvent. arkat-usa.org | Green oxidant, very short reaction times. arkat-usa.org |

| N-Oxides | Ambient temperature, open flask. nih.gov | Rapid, base-free, compatible with heteroarylboronic acids. nih.gov |

Formation of Boronic Esters and Their Synthetic Utility

This compound can be converted into boronic esters through reaction with diols. These derivatives, particularly pinacol esters, are widely used in synthetic chemistry due to their increased stability and ease of handling compared to the corresponding boronic acids. nih.govrsc.org The formation of boronic esters is a common strategy to protect the boronic acid functionality and to modulate its reactivity. vt.edu

Boronic esters are crucial intermediates in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov They serve as effective coupling partners with organohalides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. nih.gov The use of boronic esters can be advantageous in cases where the corresponding boronic acid is unstable and prone to decomposition, such as protodeboronation. rsc.org For example, the pinacol ester of 2-pyridylboronic acid is more stable and can be successfully used in cross-coupling reactions where the free acid would rapidly decompose. rsc.org

The synthesis of boronic esters can be achieved through several methods. A common approach involves the reaction of the boronic acid with a diol, such as pinacol, often with the removal of water to drive the equilibrium towards the ester. wiley-vch.de Another important method is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl or alkenyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂Pin₂), to directly form the boronic ester. rsc.org

Recent studies have provided a deeper understanding of the role of boronic esters in the Suzuki-Miyaura reaction, revealing that they can undergo transmetalation directly without the need for prior hydrolysis to the boronic acid. nih.gov This has important implications for reaction design and optimization. The synthetic utility of boronic esters extends beyond cross-coupling reactions, and they are employed in a wide range of other transformations, including stereocontrolled C(sp³)–C(sp³) cross-coupling reactions. acs.org

Table 3: Common Diols for Boronic Ester Formation and Their Impact

| Diol | Resulting Ester | Key Features |

| Pinacol | Pinacol boronic ester | Generally increased stability and ease of handling; widely used in Suzuki-Miyaura coupling. rsc.org |

| Neopentyl glycol | Neopentylglycol boronic ester | Can exhibit different reactivity compared to pinacol esters in certain reactions. rsc.org |

| Catechol | Catechol boronic ester | Used in early examples of Suzuki-Miyaura coupling. nih.gov |

Reactivity of the Formyl Functional Group

Condensation Reactions for C-C Bond Formation

The formyl group of this compound is a versatile functional handle for carbon-carbon bond formation through various condensation reactions. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups, further expanding the synthetic utility of this building block.

One important class of condensation reactions is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium (B103445) ylide to form an alkene. masterorganicchemistry.comorganic-chemistry.org This reaction is highly valuable for the stereoselective synthesis of alkenes. organic-chemistry.org The ylide, which acts as a nucleophile, attacks the electrophilic carbonyl carbon of the formyl group, leading to the formation of a four-membered oxaphosphetane intermediate that subsequently decomposes to the alkene and a phosphine oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide. organic-chemistry.org

Another key condensation reaction is the Knoevenagel condensation. This reaction typically involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. The products are α,β-unsaturated compounds, which are valuable synthetic intermediates.

These condensation reactions, among others, provide powerful tools for the chemical modification of the formyl group in this compound, enabling the synthesis of a diverse range of more complex molecules.

Reductions of the Aldehyde Moiety

The formyl group of this compound can be selectively reduced to a primary alcohol, providing access to another important class of derivatives. This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones. bohrium.comlibretexts.org It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and offers the advantage of being compatible with a wider range of functional groups and solvents, including water and alcohols. bohrium.comlibretexts.org The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol. libretexts.org

The chemoselectivity of sodium borohydride is a key advantage. It will typically reduce aldehydes and ketones without affecting other functional groups such as esters, amides, or nitriles. acs.org This allows for the selective reduction of the formyl group in this compound while leaving the boronic acid moiety intact, provided the reaction conditions are carefully controlled. The reaction is often carried out in an alcoholic solvent like methanol or ethanol. libretexts.orgchemguide.co.uk

Table 4: Common Reducing Agents for Aldehydes

| Reducing Agent | Reactivity | Selectivity | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Milder | Reduces aldehydes and ketones; does not typically reduce esters, amides, or carboxylic acids. acs.org | Water, Methanol, Ethanol. bohrium.comchemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger | Reduces a wide range of carbonyl compounds including esters and carboxylic acids. libretexts.org | Anhydrous ethers (e.g., diethyl ether, THF). libretexts.org |

Nucleophilic Addition Reactions

The formyl group in this compound is an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to a wide array of classic and contemporary organic transformations. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions. libretexts.orgyoutube.com

A prominent example of a nucleophilic addition reaction is the Wittig reaction , which converts aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.orgpressbooks.pub In a hypothetical reaction, this compound could react with a phosphonium ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to generate the corresponding vinyl-substituted thiophene boronic acid. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. pressbooks.pub The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used, with stabilized ylides generally affording (E)-alkenes and non-stabilized ylides favoring the formation of (Z)-alkenes. organic-chemistry.org

The following table illustrates potential nucleophilic addition reactions at the formyl group, based on the known reactivity of thiophene-2-carboxaldehyde and other aromatic aldehydes. nih.govwikipedia.orgresearchgate.netsigmaaldrich.com

| Reaction Type | Nucleophile | Hypothetical Product with this compound |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | (4-(1-hydroxyethyl)thiophen-2-yl)boronic acid |

| Reduction | Sodium borohydride (NaBH₄) | (4-(hydroxymethyl)thiophen-2-yl)boronic acid |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) | (4-(cyano(hydroxy)methyl)thiophen-2-yl)boronic acid |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | (4-vinylthiophen-2-yl)boronic acid |

This table presents hypothetical products based on the established reactivity of aldehydes. Specific experimental data for this compound is not available in the provided search results.

Dynamic Covalent Chemistry Involving the Formyl Group

The reversible nature of some nucleophilic additions to the formyl group makes this compound a suitable candidate for dynamic covalent chemistry (DCC). DCC involves the formation of covalent bonds that are reversible under specific conditions, allowing for the self-assembly of complex, thermodynamically controlled structures.

The reaction of the formyl group with amines to form imines (Schiff bases) is a cornerstone of DCC. This reversible reaction can be controlled by pH or the removal of water. While no specific studies on the DCC of this compound were found, the principles can be inferred from the behavior of other formyl-substituted aromatic compounds. For instance, the condensation of thiophene derivatives with amines is a known transformation. researchgate.net

Furthermore, thiophene-based building blocks have been employed in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers formed through reversible covalent bond formation. mdpi.com In this context, the formyl group of a molecule like this compound could potentially react with multi-amine linkers to form extended, ordered networks. The boronic acid moiety could either be a spectator in this process or participate in its own dynamic covalent interactions, such as the formation of boronate esters with diols.

Tandem and Cascade Reactions Incorporating this compound

The presence of two distinct functional groups in this compound opens up possibilities for tandem and cascade reactions, where multiple bond-forming events occur in a single pot. This approach is highly efficient as it minimizes the need for purification of intermediates, saving time and resources.

The boronic acid functionality is most renowned for its participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. youtube.comyoutube.com This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate. princeton.edu A tandem process could involve an initial Suzuki-Miyaura coupling of the boronic acid, followed by a subsequent transformation of the formyl group.

For example, this compound could first be coupled with an aryl bromide under Suzuki-Miyaura conditions. The resulting biaryl aldehyde could then, in the same reaction vessel, undergo a nucleophilic addition or a reduction, depending on the reagents added. The tolerance of the formyl group to Suzuki coupling conditions is a known feature in organic synthesis. organic-chemistry.org

A hypothetical tandem reaction sequence is presented below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Aryl bromide, Pd catalyst, base | 4'-Formyl-[2,2'-bithiophen]-5-ylboronic acid derivative |

| 2 | Wittig Reaction | Phosphonium ylide | Alkene-functionalized bithiophene |

This table outlines a hypothetical tandem reaction sequence. The feasibility and specific conditions would require experimental validation.

Sequential functionalization involves the stepwise modification of the two functional groups. This strategy allows for the introduction of different functionalities at distinct positions of the molecule. The order of the reactions can be chosen based on the compatibility of the functional groups with the reaction conditions.

For instance, the formyl group could first be protected as an acetal (B89532). This would allow for a wide range of transformations to be performed on the boronic acid moiety without affecting the aldehyde. Following the modification of the boronic acid, the acetal protecting group can be removed to regenerate the formyl group for further reactions.

Alternatively, the boronic acid could be converted to a boronate ester, which can exhibit different reactivity and stability. sigmaaldrich.com This could be followed by a reaction at the formyl group. The use of boronic acid pairs with orthogonal reactivity for sequential cross-coupling reactions has been demonstrated, highlighting the potential for sophisticated sequential functionalization strategies. nih.gov

Derivatives and Advanced Analogs of 4 Formylthiophen 2 Yl Boronic Acid

Systematic Exploration of Thiophene (B33073) Ring Substituents

The thiophene ring in (4-Formylthiophen-2-yl)boronic acid is amenable to substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. The introduction of various functional groups onto the thiophene backbone can significantly influence the characteristics of the resulting derivatives.

A common strategy for synthesizing substituted thienylboronic acids involves starting with a di-halogenated thiophene. For instance, a noncryogenic method has been developed for producing 2,3-substituted thienylboronic acids and their corresponding esters. This process begins with the regiosepecific introduction of electrophiles at the 2-position of 2,3-dibromothiophene (B118489) through a halogen-magnesium exchange, followed by quenching with the desired electrophile. Subsequent palladium-catalyzed borylation yields the target substituted thienylboronic acid. This approach is compatible with a range of functional groups, although strongly electron-withdrawing substituents have been noted to decrease the stability of the final product.

Table 1: Examples of Thiophene Ring-Substituted Derivatives

| Starting Material | Reaction | Product |

|---|

Modification of the Boronic Acid Group to Boronate Esters and Other Boronates

The boronic acid functional group is frequently converted into a boronate ester. This transformation is not merely a protective measure but also enhances the compound's stability, solubility in organic solvents, and ease of purification. Boronate esters are typically formed by the condensation reaction between the boronic acid and a diol.

The most common derivative is the pinacol (B44631) ester, forming 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde. This conversion is advantageous for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it often provides higher yields and cleaner reactions by preventing the formation of boronic acid anhydrides (boroxines). The synthesis of alkylboronic esters can be achieved through various methods, including the palladium-catalyzed borylation of alkyl halides using reagents like bis(pinacolato)diboron (B136004). Recently, xanthopinacol boronates have been developed as robust protecting groups that can be removed under mild conditions.

Table 2: Common Boronate Esters of this compound

| Boronate Ester Type | Diol Reagent | Key Feature |

|---|---|---|

| Pinacol Ester | Pinacol | Widely used, enhances stability and reactivity in cross-coupling. |

| Neopentyl Glycol Ester | Neopentyl Glycol | Alternative to pinacol esters. |

| Xanthopinacol Ester | Xanthopinacol | Robust, cleavable under mild, irreversible conditions. |

Derivatization of the Formyl Group to Diverse Functionalities

The formyl group (an aldehyde) on the thiophene ring is a chemically reactive handle that can be transformed into a wide range of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Imines: The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically carried out by heating the aldehyde and amine in a suitable solvent, often with acid catalysis. For example, various formyl-substituted phenylboronic acids have been successfully reacted with anilines and other amines under reflux in ethanol (B145695) to produce the corresponding boronic acid-imine compounds in good yields. researchgate.netnih.gov This methodology is directly applicable to this compound.

Carboxylic Acids: The aldehyde functionality can be oxidized to a carboxylic acid, yielding (4-carboxythiophen-2-yl)boronic acid. While specific documented oxidation of this compound is not prevalent in the provided results, general methods for aldehyde oxidation are applicable. For instance, the oxidation of 4-formylphenylboronic acid to 4-carboxyphenylboronic acid can occur during synthesis and purification processes. google.com Standard oxidizing agents can be employed, though care must be taken to ensure compatibility with the boronic acid group, which can be sensitive to certain oxidative conditions.

Table 3: Derivatization of the Formyl Group

| Functional Group | Reagent(s) | Reaction Type | Resulting Derivative |

|---|---|---|---|

| Imine | Primary Amine (R-NH₂) | Condensation | (4-((R-imino)methyl)thiophen-2-yl)boronic acid |

| Carboxylic Acid | Oxidizing Agent (e.g., KMnO₄, Ag₂O) | Oxidation | (4-carboxythiophen-2-yl)boronic acid |

Synthesis of Multi-Thiophene Architectures and Oligothiophenes

One of the most significant applications of this compound and its ester derivatives is in the construction of larger, conjugated systems like oligothiophenes and polymers. These materials are of great interest for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The key reaction for building these architectures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com In this reaction, the boronic acid (or ester) acts as the organoboron component, which couples with a halogenated thiophene (or other aryl halide) monomer. By using a di-bromo-thiophene derivative, for instance, a polymerization reaction can be initiated, leading to the formation of long-chain polythiophenes. rsc.orgrsc.org

A detailed study on the Suzuki-Miyaura cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) highlighted the importance of catalyst choice, base, and solvent system to achieve high yields and avoid side reactions like protodeboronation. ntnu.no The use of highly active catalysts, such as those with XPhos ligands, proved effective. ntnu.no This demonstrates the compound's role as a fundamental building block for creating complex, functional thiophene-based materials. nih.govresearchgate.netresearchgate.net

Table 4: Example of Suzuki-Miyaura Coupling for Dimer Synthesis

| Boronic Acid Component | Halide Component | Catalyst System | Product |

|---|---|---|---|

| This compound | 4-Bromoanisole | Pd-catalyst (e.g., XPhos-based), Base (e.g., K₃PO₄) | 4-(4-methoxyphenyl)-thiophene-2-carbaldehyde |

Applications of 4 Formylthiophen 2 Yl Boronic Acid in Contemporary Research

Catalysis and Organic Synthesis

The dual functionality of (4-Formylthiophen-2-yl)boronic acid provides a powerful platform for the construction of intricate molecular architectures, particularly in the realms of heterocyclic chemistry and catalyst development.

Precursors for Complex Heterocyclic Scaffolds

The boronic acid group on the thiophene (B33073) ring is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. cymitquimica.comchemrxiv.org This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between different aromatic or vinylic substrates. cymitquimica.com In this context, this compound serves as a versatile building block for the synthesis of larger, more complex heterocyclic systems.

For instance, thieno[3,2-b]thiophenes, a class of fused heterocyclic compounds with applications in organic electronics, can be synthesized using Suzuki coupling reactions involving thiophene boronic acids. While direct synthesis using this compound is not explicitly detailed in readily available literature, the general methodology involves the coupling of a di-brominated thieno[3,2-b]thiophene (B52689) core with an appropriate arylboronic acid. nih.govresearchgate.net The presence of the formyl group on the boronic acid precursor offers a valuable handle for further chemical modifications, allowing for the introduction of additional diversity and functionality into the final thieno[3,2-b]thiophene scaffold. The reactivity of the formyl group allows for subsequent reactions such as condensation, oxidation, or reduction, expanding the range of accessible complex heterocyclic structures. cymitquimica.com

The inherent reactivity of thienylboronic acids in Suzuki-Miyaura cross-coupling makes them valuable for preparing a variety of bioactive molecules and functional dyes. ntnu.no The formyl group provides a site for further chemical elaboration, making this compound a strategic choice for constructing complex molecular frameworks.

Ligand Design and Catalyst Development

The development of efficient and selective catalysts is a central theme in modern chemistry. The structural features of this compound make it an interesting candidate for ligand design. Ligands play a crucial role in modulating the activity and selectivity of transition metal catalysts. The thiophene ring and the formyl group can act as coordination sites for metal ions.

While specific examples of ligands directly derived from this compound are not prevalent in the literature, the principle of using functionalized heterocyclic compounds for ligand synthesis is well-established. For example, ligands can be designed to incorporate specific functionalities that can influence the electronic and steric properties of the resulting metal complex, thereby fine-tuning its catalytic performance. nih.gov The formyl group of this compound could be chemically modified to introduce phosphine (B1218219), amine, or other coordinating groups, transforming the molecule into a bidentate or multidentate ligand. Such ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of sulfur-containing boronic acid catalysts has been shown to be effective in promoting reactions like dehydrative condensation. mdpi.com

Medicinal Chemistry and Drug Discovery

The search for new therapeutic agents is a driving force in scientific research. Boronic acids have gained significant attention in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. nih.gov this compound serves as a valuable intermediate in the synthesis of molecules with potential biological activity.

Synthesis of Biologically Active Molecules

The Suzuki-Miyaura coupling reaction, utilizing boronic acids like the title compound, is a widely employed method for the synthesis of biologically active molecules. chemrxiv.org The ability to connect different molecular fragments with high efficiency and functional group tolerance makes this reaction ideal for drug discovery programs. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and incorporating a thiophene moiety is a common strategy in medicinal chemistry.

Research on the closely related (5-formylthiophen-2-yl)boronic acid has demonstrated its utility in the synthesis of novel dyes and bioactive molecules, suggesting a similar potential for the 4-formyl isomer. ntnu.noresearchgate.net The formyl group can be a crucial pharmacophore or a point for further derivatization to optimize the biological activity of a lead compound.

Development of Pharmaceutical Intermediates and Precursors

This compound is classified as a heterocyclic building block and a pharmaceutical intermediate. bldpharm.com Pharmaceutical intermediates are crucial components in the multi-step synthesis of active pharmaceutical ingredients (APIs). The unique combination of a thiophene ring, a formyl group, and a boronic acid makes this compound a valuable precursor for creating a diverse array of more complex molecules destined for biological screening.

The development of novel synthetic methods, such as the conversion of carboxylic acids to boronic acids, has further expanded the accessibility and utility of boronic acid-based intermediates in drug discovery. drugdiscoverytrends.com

Role in Enzyme Inhibition Studies (e.g., PARP-1 Inhibitors)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and has become an important target for cancer therapy. nih.govresearchgate.net Several PARP inhibitors have been developed, and many of them feature heterocyclic scaffolds. Boron-containing compounds, including boronic acids, have been explored as potential PARP inhibitors due to their ability to interact with the enzyme's active site. nih.gov

While no direct synthesis of a PARP-1 inhibitor using this compound is explicitly documented in the reviewed literature, the synthesis of PARP inhibitors often involves the coupling of heterocyclic fragments. For instance, the synthesis of certain PARP inhibitors involves Suzuki-Miyaura cross-coupling reactions with boronic acids to construct the core structure of the inhibitor. researchgate.net Thieno[3,4-d]imidazole-4-carboxamide derivatives have been designed and synthesized as novel PARP-1 inhibitors, highlighting the importance of thiophene-based scaffolds in this area. nih.gov Given the established role of Suzuki coupling and thiophene derivatives in the synthesis of PARP inhibitors, this compound represents a plausible and valuable starting material for the generation of novel PARP-1 inhibitor candidates. The formyl group could serve as a key interaction point with the enzyme or as a site for linking to other molecular fragments to enhance potency and selectivity. researchgate.netnih.gov

Materials Science and Advanced Functional Materials

The unique electronic and structural characteristics of this compound make it a valuable component in the design and synthesis of novel organic materials with tailored properties for electronic and optoelectronic devices.

Building Blocks for Organic Semiconductors

Thiophene-based organic semiconductors are a cornerstone of modern organic electronics, finding applications in various devices due to their excellent charge transport properties and environmental stability. The incorporation of both electron-withdrawing (formyl) and electron-donating (thiophene) characteristics within this compound allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) of the resulting materials, a critical factor in the performance of organic semiconductors.

While direct reports on the use of this compound in thin-film transistors (TFTs) are limited, the broader class of oligofluorene-thiophene derivatives has demonstrated high performance as semiconductors in organic TFTs (OTFTs). These materials are prized for their high charge carrier mobility and good solution processability. The boronic acid group of this compound is particularly suited for Suzuki coupling reactions, a powerful method for creating the carbon-carbon bonds necessary to build the conjugated backbones of polymers and oligomers used in OTFTs. For instance, the synthesis of phenanthro-dithiophene moieties, which are known to have field-effect transistor properties, can start from 2-formyl-3-thiopheneboronic acid, a closely related isomer. This suggests a strong potential for this compound to be used in synthesizing novel semiconductor materials for high-performance TFTs.

In the field of organic light-emitting diodes (OLEDs), thiophene-containing compounds are frequently used as emissive or charge-transporting layers. Thienothiophene-based materials, in particular, are recognized as promising for constructing conjugated energy-based semiconductors for OLEDs. beilstein-journals.org A donor-π-acceptor (D-π-A) architecture is often employed in OLED materials to achieve efficient electroluminescence. beilstein-journals.org The formyl group of this compound can act as a synthetic precursor to introduce acceptor moieties, while the thiophene and the extended conjugation achievable through coupling at the boronic acid site can form the donor and π-bridge components. The synthesis of D–π–A type fluorophores has been demonstrated using dimesitylboron as an acceptor and triphenylamine (B166846) as a donor, linked through a thieno[3,2-b]thiophene core, resulting in OLEDs with high efficiency. beilstein-journals.orgbeilstein-archives.org This highlights the potential of this compound as a building block for novel emissive materials in OLEDs.

Synthesis of Conjugated Polymers and Oligomers

The synthesis of conjugated polymers with well-defined structures is crucial for achieving optimal performance in organic electronic devices. The Suzuki cross-coupling reaction, which utilizes boronic acids or their esters, is a cornerstone of modern polymer synthesis, enabling the creation of a wide array of thiophene-containing conjugated polymers. These polymers are integral to the advancement of organic electronics. chemimpex.com

This compound is an ideal monomer for such polymerizations. Its boronic acid group can readily participate in palladium-catalyzed cross-coupling reactions with a variety of dihaloaromatic compounds. This allows for the incorporation of the formylthiophene unit into the main chain of a polymer. The formyl group can be retained in the final polymer to modulate its electronic properties or can be used as a reactive site for post-polymerization modification, allowing for the attachment of other functional groups. The synthesis of high molecular weight thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic acid) derivatives has been successfully demonstrated, underscoring the utility of thiophene boronic acids in creating advanced polymeric materials. chemicalbook.com

| Monomer | Polymerization Method | Resulting Polymer Type | Potential Application |

| This compound | Suzuki Polycondensation | Donor-Acceptor Conjugated Polymer | Organic Photovoltaics, TFTs |

| 2,5-Thiophenebis(boronic acid) | Suzuki Polycondensation | Thiophene-based Conjugated Polymer | Organic Electronics |

| 2-Formyl-3-thiopheneboronic acid | Suzuki Coupling | Phenanthro-dithiophene moieties | Field-Effect Transistors |

This table presents potential applications based on the functionalities of the listed monomers and established synthetic methodologies.

Chromophores for Dye-Sensitized Solar Cells (DSSCs) and Optical Materials

In dye-sensitized solar cells (DSSCs), the dye molecule is a critical component, responsible for light absorption and electron injection into the semiconductor. Thiophene-based dyes are widely explored for this purpose due to their strong light absorption in the visible spectrum and good electrochemical properties. The formyl group in this compound can be readily converted into a cyanoacrylic acid or similar anchoring group, which is essential for binding the dye to the titanium dioxide (TiO₂) photoanode of the DSSC.

The donor-π-acceptor (D-π-A) design is a prevalent strategy for high-efficiency DSSC dyes. In such a design, the thiophene unit can act as part of the π-conjugated bridge, facilitating charge transfer from a donor unit to the acceptor/anchoring group. The boronic acid functionality of this compound allows for the easy introduction of various aromatic groups through Suzuki coupling, enabling the systematic tuning of the dye's optical and electronic properties. While direct use of this specific isomer is not widely reported, the general class of thiophene-based organic dyes shows significant promise in DSSC applications. acs.org

Development of Supramolecular Assemblies and Frameworks (e.g., COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing. The synthesis of COFs relies on the formation of strong, reversible covalent bonds between molecular building blocks. Boronic acids are key precursors in the synthesis of boronate-ester-linked COFs, which were among the first types of COFs to be developed.

This compound is a bifunctional linker that is well-suited for the construction of COFs. The boronic acid can undergo condensation reactions with diols to form the boronate ester linkages that define the framework. Simultaneously, the formyl group can be used to introduce additional functionality within the pores of the COF or can participate in the formation of other types of linkages, such as imines, through reaction with amines. The use of formyl-functionalized linkers is a common strategy in the design of functional COFs. The thiophene unit itself can impart favorable electronic properties to the resulting framework.

| Framework Type | Linker Molecule(s) | Linkage Type | Key Feature |

| Boronate-Ester-Linked COF | This compound and a diol | Boronate Ester | Crystalline, porous structure with formyl group functionality. |

| Imine-Linked COF | A diamine and a diformyl compound (potentially derived from this compound) | Imine | High chemical stability and tunable porosity. |

| Mixed-Linkage COF | This compound and an amino-diol | Boronate Ester and Imine | Multi-functional framework with tailored properties. |

This table illustrates the potential of this compound in the construction of various COF architectures.

Computational Chemistry and Theoretical Studies of 4 Formylthiophen 2 Yl Boronic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic and organic molecules. It offers a favorable balance between computational cost and accuracy, making it ideal for investigating the electronic structure, geometry, and reactivity of (4-Formylthiophen-2-yl)boronic acid.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies, thereby clarifying reaction mechanisms.

Cross-Coupling Reactions: this compound is a valuable substrate in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed method for forming carbon-carbon bonds. nih.govyoutube.com Theoretical studies on the Suzuki-Miyaura reaction have detailed a catalytic cycle involving three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com For thiopheneboronic acids, DFT studies can help optimize reaction conditions by evaluating different catalysts, bases, and solvents. unimib.itntnu.no A key challenge with thiopheneboronic acids is the competing protodeboronation reaction, and computational models can predict the conditions that favor the desired cross-coupling pathway over this side reaction. ntnu.noacs.orgresearchgate.net Studies on the related (5-formylthiophen-2-yl)boronic acid have shown that highly active catalysts like XPhos precatalysts are effective, a finding that can be rationalized through DFT calculations of the energy barriers for the catalytic steps. ntnu.no